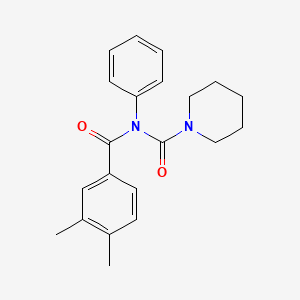

N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

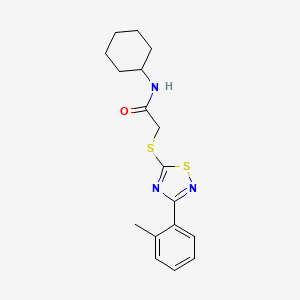

This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and has a variety of biological activities . The presence of the benzoyl and phenyl groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions of carboxylic acids and N,N′-dialkyl carbodiimides . These reactions proceed smoothly at room temperature and in neutral conditions to afford N-acylurea derivatives in high yields .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . Unfortunately, without specific data for this compound, a detailed molecular structure analysis cannot be provided.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, similar compounds have been found to be white powders .Wissenschaftliche Forschungsanwendungen

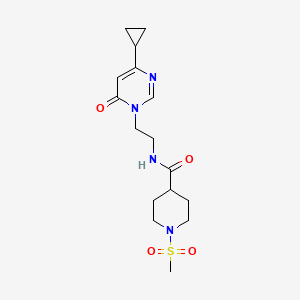

Antimicrobial and Antioxidant Activities

- A study explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing antimicrobial and antioxidant activities. This indicates the potential of similar compounds, including N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide, in treating infections and protecting against oxidative stress (Sindhe et al., 2016).

Antituberculosis Activity

- Another research found that imidazo[1,2-a]pyridine carboxamides, similar in structure, exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains, suggesting N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide could be explored for tuberculosis treatment (Wu et al., 2016).

Antitumor and DNA Binding

- Studies on the effects of 9‐aminoacridine carboxamides, synthesized using click chemistry, on various DNA structures, indicated potential antitumor activities. This suggests that structurally related compounds like N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide could have applications in cancer therapy (Howell et al., 2012).

Polymer Synthesis and Material Science

- The synthesis and characterization of aromatic polyamides containing pendant pentadecyl chains from a related aromatic diacid monomer indicate the potential of N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide in the development of new polymeric materials with enhanced solubility and thermal stability (More et al., 2010).

Computational Studies on Tautomerism

- Research focusing on the tautomerism of N-substituted carboxamides with antibacterial activity highlights the importance of structural configuration in biological activity, suggesting that the detailed study of N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide could reveal significant insights into its mechanism of action (Kaczor et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-11-12-18(15-17(16)2)20(24)23(19-9-5-3-6-10-19)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYVFLFWFIMCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)

![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)